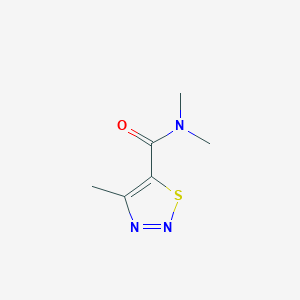![molecular formula C12H16N2O3 B2612250 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid CAS No. 1411712-17-8](/img/structure/B2612250.png)
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Chemical Libraries and Heterocyclic Transformations
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid and its derivatives play a significant role in the development of chemical libraries. A notable example is the synthesis of a library of fused pyridine-4-carboxylic acids, including various heterocyclic compounds like pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and others. These compounds were generated through Combes-type reactions, followed by standard combinatorial transformations such as amide coupling and esterification, demonstrating the versatility of these compounds in chemical synthesis (Volochnyuk et al., 2010).
Coordination Polymers and Chirality
The compound has also been instrumental in the synthesis of homochiral coordination networks, utilizing its multifunctionality with carboxylate, amine, and pyridine groups. These networks exhibit diverse structures and properties, such as different dimensionalities and functionalities, including magnetic and photoluminescent properties (Yang et al., 2011).
Molecular Synthesis and Ligand Efficiency
In the realm of molecular synthesis, derivatives of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid have been identified as efficient ligands in various catalytic systems, facilitating reactions such as amination of aryl halides. These systems demonstrate high functional group tolerance and are utilized in the synthesis of a wide range of compounds, showcasing the compound’s significance in catalytic efficiency and versatility (Wang et al., 2015).
Supramolecular Chemistry and Crystal Engineering
The compound is also significant in the study of supramolecular chemistry and crystal engineering. Research has delved into its role in forming diverse supramolecular synthons, exploring its interactions in different solvents and conditions. These studies provide valuable insights into the predictability and variability of crystal structures, aiding in the development of future crystal engineering strategies (Montis & Hursthouse, 2012).
Safety and Hazards
properties
IUPAC Name |
4-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)11-7-10(1-4-13-11)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVDQIILQZUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)






![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-8-ol](/img/structure/B2612180.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2612184.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)

![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)